

# Application Notes and Protocols for the PrDiAzK Expression System in E. coli

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **PrDiAzK** expression system provides a powerful tool for the site-specific incorporation of a bifunctional noncanonical amino acid (ncAA), **PrDiAzK**, into proteins expressed in E. coli. **PrDiAzK** is a lysine derivative equipped with a diazirine moiety for UV-inducible covalent cross-linking and a terminal alkyne group for bioorthogonal labeling via "click chemistry".[1][2][3][4] This system enables the study of protein-protein interactions, protein-RNA interactions, and the covalent modification of proteins with a wide range of reporter molecules.[5] The incorporation of **PrDiAzK** is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PyIRS) and its cognate tRNA (tRNAPyl), which have been engineered to recognize **PrDiAzK** and insert it in response to an in-frame amber stop codon (UAG) in the gene of interest.[1][5]

### **Mechanism of PrDiAzK Incorporation**

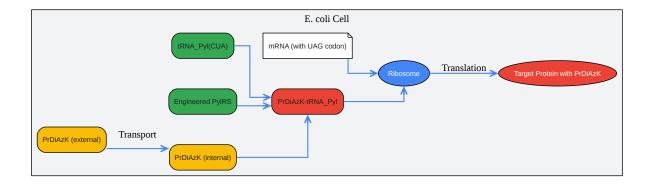
The site-specific incorporation of **PrDiAzK** into a target protein relies on the principle of genetic code expansion.[1][3] The core components of the system are:

 An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered PylRS that specifically recognizes PrDiAzK but not any of the canonical amino acids. A commonly used mutant is M. mazei PylRSY306A/Y384F.[5]



- An orthogonal tRNA: The cognate tRNAPyl with an anticodon (CUA) that recognizes the amber stop codon (UAG).
- The **PrDiAzK** amino acid: Supplied in the cell culture medium.
- A target gene with an in-frame amber stop codon: The UAG codon is introduced at the desired site of PrDiAzK incorporation in the gene encoding the protein of interest.

The process begins with the engineered PyIRS specifically acylating, or "charging," the tRNAPyl with **PrDiAzK**. During protein translation, when the ribosome encounters the UAG codon in the mRNA, the acylated tRNAPyl delivers **PrDiAzK** to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain. This results in the expression of a full-length protein containing **PrDiAzK** at the specified position.



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Caption: Signaling pathway for **PrDiAzK** incorporation in E. coli.

## **Quantitative Data**

The expression yield of proteins containing noncanonical amino acids can vary. The following table summarizes the relative expression levels of enhanced Green Fluorescent Protein



(eGFP) with a UAG codon at position 39, incorporating PrDiAzK and other ncAAs in E. coli.[1]

Noncanonical Amino Acid	Structure	Relative Expression Level of Full-Length eGFP (normalized to BCNK)
PrDiAzK	Lysine derivative with diazirine and alkyne groups.[1]	~1.5[1]
DiAzKs	Lysine derivative with a diazirine group.[1]	~1.5[1]
DiAzK	Lysine derivative with a diazirine group (different linker from DiAzKs).[1]	~1.5[1]
BCNK	Bicyclononyne-lysine.[1]	1.0 (Reference)[1]

## **Experimental Protocols**

## Protocol 1: Site-Specific Incorporation of PrDiAzK into a Target Protein in E. coli

This protocol describes the expression of a target protein containing **PrDiAzK** at a specific site defined by an amber (UAG) stop codon.

#### Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression plasmid for the target protein with a UAG codon at the desired position and a suitable resistance marker.
- pEvol plasmid carrying the engineered PyIRS and tRNAPyI genes with a separate resistance marker.
- Luria-Bertani (LB) medium
- Appropriate antibiotics



#### PrDiAzK

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

#### Procedure:

- Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEvol plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.
- Expression Culture: Inoculate 500 mL of LB medium containing the antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Add PrDiAzK to a final concentration of 1 mM.[1] Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.
- Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

## Protocol 2: UV Cross-Linking of PrDiAzK-Containing Proteins

This protocol outlines the procedure for photo-cross-linking of a **PrDiAzK**-containing protein to its interacting partners.

#### Materials:

Purified PrDiAzK-containing protein in a suitable buffer (e.g., PBS).



- UV lamp (350-365 nm).
- Quartz cuvette or microplate.

#### Procedure:

- Sample Preparation: Prepare the purified **PrDiAzK**-containing protein at a suitable concentration in a quartz cuvette or a UV-transparent microplate.
- UV Irradiation: Expose the sample to UV light (350-365 nm) on ice for 5-15 minutes.[1] The optimal irradiation time may need to be determined empirically.
- Analysis: Analyze the cross-linked products by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species.

## Protocol 3: Labeling of PrDiAzK-Containing Proteins via Click Chemistry

This protocol describes the labeling of a **PrDiAzK**-containing protein with an azide-functionalized molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

#### Materials:

- Purified PrDiAzK-containing protein.
- Azide-functionalized probe (e.g., TAMRA-azide for fluorescence labeling).
- Copper(II) sulfate (CuSO4).
- Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
- Suitable reaction buffer (e.g., PBS).

#### Procedure:

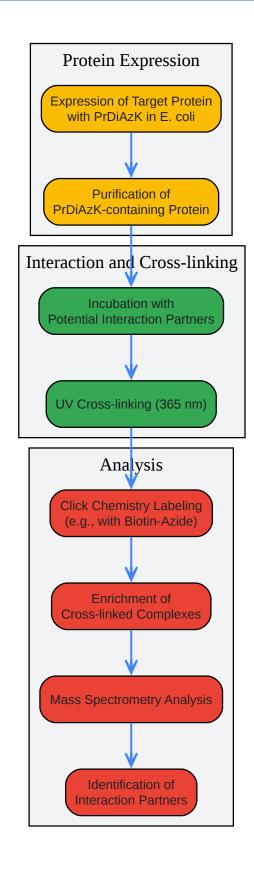


- Reaction Setup: In a microcentrifuge tube, combine the PrDiAzK-containing protein (final concentration ~10-50 μM), the azide-functionalized probe (2-5 fold molar excess), and the copper-chelating ligand (e.g., THPTA, 5-10 fold molar excess over copper).
- Initiation of Reaction: Add freshly prepared CuSO4 (final concentration ~50-100 μM) and the reducing agent (e.g., TCEP or sodium ascorbate, final concentration ~1-2 mM).
- Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful labeling.[1]

## **Experimental Workflow**

The following diagram illustrates a general workflow for the application of the **PrDiAzK** expression system to study protein-protein interactions.





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Caption: General workflow for studying protein interactions using PrDiAzK.



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